(E)-1-Bromo-4-(4-methylstyryl)benzene
Overview
Description
(E)-1-Bromo-4-(4-methylstyryl)benzene is an organic compound characterized by the presence of a bromine atom and a styryl group attached to a benzene ring. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Bromo-4-(4-methylstyryl)benzene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired olefin. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Wittig reactions or other olefination techniques such as the Horner-Wadsworth-Emmons reaction. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (E)-1-Bromo-4-(4-methylstyryl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The styryl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The double bond in the styryl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of substituted styrylbenzenes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
(E)-1-Bromo-4-(4-methylstyryl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-4-(4-methylstyryl)benzene involves its interaction with various molecular targets through its bromine and styryl functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, facilitating various chemical transformations. The pathways involved often include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- (E)-1-Bromo-4-styrylbenzene
- (E)-1-Bromo-4-(4-methoxystyryl)benzene
- (E)-1-Bromo-4-(4-chlorostyryl)benzene
Comparison: (E)-1-Bromo-4-(4-methylstyryl)benzene is unique due to the presence of a methyl group on the styryl moiety, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different steric and electronic effects, impacting its behavior in chemical reactions and its applications in material science .
Properties
IUPAC Name |
1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMYIJULQXZVJH-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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